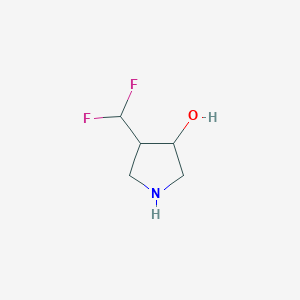
(3-Methoxy-3-oxopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-oxopropyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate organic reagents. One common method is the reaction of boronic esters with methoxy-substituted organic compounds under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-3-oxopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into boronic esters or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or amines . Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various boronic acid derivatives, esters, and substituted organic compounds .
Applications De Recherche Scientifique
(3-Methoxy-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Methoxy-3-oxopropyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and modulate their activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3-Methoxy-3-oxopropyl)boronic acid include:
Phenylboronic acid: Known for its use in glucose sensing and as a building block in organic synthesis.
Methylboronic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Vinylboronic acid: Employed in polymer chemistry and material science.
Uniqueness
What sets this compound apart is its unique methoxy and oxo functional groups, which provide distinct reactivity and selectivity in chemical reactions . This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
1290145-64-0 |
|---|---|
Formule moléculaire |
C4H9BO4 |
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
(3-methoxy-3-oxopropyl)boronic acid |
InChI |
InChI=1S/C4H9BO4/c1-9-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3 |
Clé InChI |
LKPSOTQNJGGQSV-UHFFFAOYSA-N |
SMILES canonique |
B(CCC(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)




![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)





